2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid
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Overview
Description
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid is a purine derivative with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid typically involves the reaction of 1,3-dimethyluric acid with bromoacetic acid under basic conditions. The reaction is carried out in an aqueous medium, and the product is isolated through crystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced purine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Halogenated reagents and strong bases are often used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different chemical and biological properties.
Scientific Research Applications
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in cellular processes and enzyme interactions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as phosphodiesterases, and block ion channels like TRPA1 . These interactions lead to its observed biological effects, including anti-inflammatory and analgesic activities.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyluric acid: A precursor in the synthesis of 2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid.
Caffeine: Another purine derivative with stimulant properties.
Theobromine: A compound similar to caffeine, found in cocoa.
Uniqueness
This compound is unique due to its specific structure, which allows it to interact with a distinct set of molecular targets. This makes it valuable for research and potential therapeutic applications.
Properties
Molecular Formula |
C9H10N4O5 |
---|---|
Molecular Weight |
254.20 g/mol |
IUPAC Name |
2-(1,3-dimethyl-2,6,8-trioxo-5H-purin-7-yl)acetic acid |
InChI |
InChI=1S/C9H10N4O5/c1-11-6-5(7(16)12(2)9(11)18)13(3-4(14)15)8(17)10-6/h5H,3H2,1-2H3,(H,14,15) |
InChI Key |
UETNNFPTIVDLNY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N(C2C(=O)N(C1=O)C)CC(=O)O |
Origin of Product |
United States |
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